molecular formula C18H23Cl2N3O2S B2836972 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1396760-30-7

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B2836972
CAS No.: 1396760-30-7
M. Wt: 416.36
InChI Key: VTADOTSOCHSWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C18H23Cl2N3O2S and its molecular weight is 416.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis and antimicrobial activity of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which is relevant to the compound . They investigated the reaction of this compound with various aldehydes and other agents, leading to the formation of several derivatives with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Evaluation

In 2020, Turov conducted an anticancer evaluation of polyfunctional substituted 1,3-thiazoles, including derivatives similar to the compound . This study was part of the international scientific program “NCI-60 Human Tumor Cell Lines Screen” and involved screening a series of compounds for their effectiveness against various cancer cell lines (Turov, 2020).

Molecular Interaction Studies

A 2002 study by Shim et al. examined the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor. They used molecular orbital methods and conformational analysis to understand the binding interactions and pharmacophore models of these compounds, which can be useful in the design of new therapeutic agents (Shim et al., 2002).

Structure-Activity Relationships

Lan et al. (1999) studied the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is pertinent as it provides insights into the structural requirements for potent activity of compounds similar to the one , which is crucial for drug design and development (Lan et al., 1999).

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N3O2S/c1-12-8-18(17(20)10-16(12)19)26(24,25)22-6-4-15(5-7-22)11-23-14(3)9-13(2)21-23/h8-10,15H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTADOTSOCHSWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.